molecular formula C29H20BrNO3 B10879302 4-(Benzyloxy)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate

4-(Benzyloxy)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B10879302
M. Wt: 510.4 g/mol
InChI Key: JTJSAIIIMAVVHD-UHFFFAOYSA-N
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Description

4-(BENZYLOXY)PHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core substituted with benzyloxy and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)PHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)PHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyloxy aldehyde or benzyloxy carboxylic acid.

    Reduction: Formation of phenyl quinolinecarboxylate.

    Substitution: Formation of substituted quinolinecarboxylates with various functional groups.

Scientific Research Applications

4-(BENZYLOXY)PHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)PHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with DNA and proteins, which can lead to the inhibition of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZYLOXY)PHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
  • 4-(BENZYLOXY)PHENYL 2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXYLATE
  • 4-(BENZYLOXY)PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

4-(BENZYLOXY)PHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of benzyloxy and bromophenyl groups imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C29H20BrNO3

Molecular Weight

510.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C29H20BrNO3/c30-22-12-10-21(11-13-22)28-18-26(25-8-4-5-9-27(25)31-28)29(32)34-24-16-14-23(15-17-24)33-19-20-6-2-1-3-7-20/h1-18H,19H2

InChI Key

JTJSAIIIMAVVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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